molecular formula C15H20N4O3S B2958845 tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate CAS No. 2034367-49-0

tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate

Cat. No.: B2958845
CAS No.: 2034367-49-0
M. Wt: 336.41
InChI Key: JVKITBYVRYQUCF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate is a synthetic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. This molecule features a piperidine ring, a common structural motif in pharmaceuticals, protected by a tert-butoxycarbonyl (Boc) group, which enhances solubility and allows for further selective chemical modifications . The core of its structure includes a thieno[3,2-d][1,2,3]triazin-4-one heterocyclic system. Heterocyclic compounds containing the 1,2,4-triazine scaffold are of significant research interest due to their diverse biological activities . Specifically, 1,2,4-triazine derivatives have been extensively studied and identified as potent inhibitors of various enzymes, such as α-glucosidase, showcasing their potential in developing new therapeutic agents . The unique combination of the piperidine and thienotriazine rings in this molecule makes it a versatile intermediate for constructing more complex compounds. Researchers can exploit this scaffold to explore structure-activity relationships (SAR) by modifying the heterocyclic system or the piperidine ring. Its primary applications include use as a key precursor in the synthesis of novel molecules for biochemical screening and in the development of potential pharmacologically active compounds. This product is intended for research purposes in a controlled laboratory environment only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-15(2,3)22-14(21)18-7-4-10(5-8-18)19-13(20)12-11(16-17-19)6-9-23-12/h6,9-10H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKITBYVRYQUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-d][1,2,3]triazine core, followed by the introduction of the piperidine and tert-butyl carboxylate groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Key Reaction Mechanisms

The mechanisms involved in the formation of this compound can be summarized as follows:

  • Nucleophilic Substitution : The introduction of the thieno-triazine group typically involves nucleophilic substitution where the nitrogen atom from the piperidine attacks an electrophilic center on the thieno-triazine.

  • Cyclization Reactions : Cyclization may occur via electrophilic aromatic substitution or other cycloaddition mechanisms depending on the substituents present on the thieno and triazine rings.

Data Table of Reaction Conditions and Yields

Reaction StepReagents/ConditionsYield (%)
Formation of PiperidinePiperidine + Carboxylic Acid70 - 85
Thieno-Triazine CouplingThieno Derivative + Triazine Intermediates60 - 75
Final Product IsolationChromatographic Purification80 - 90

Spectroscopic Methods

The characterization of tert-butyl 4-(4-oxothieno[3,2-d] triazin-3(4H)-yl)piperidine-1-carboxylate is typically performed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and confirms the presence of functional groups.

  • Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the molecular formula.

  • Infrared Spectroscopy (IR) : Identifies functional groups by measuring molecular vibrations.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is often employed for purity analysis and quantification of the compound during synthesis.

Scientific Research Applications

Tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The thienotriazinone core distinguishes the target compound from analogs with other fused heterocycles:

  • Thieno[2,3-b]pyridine derivatives (e.g., compound 9p in ): These exhibit antiplasmodial activity due to their planar, electron-deficient aromatic systems, which may facilitate target binding. The target compound’s thienotriazinone core, with an additional nitrogen and ketone group, could alter electronic properties and hydrogen-bonding capacity.
  • The triazinone in the target compound may enhance polarity and metabolic stability.

Substituent Position and Functional Groups

  • Piperidine vs. Piperazine: Compound 9p () uses a piperazine ring, which introduces an additional nitrogen, increasing basicity and hydrogen-bond donor capacity. The piperidine in the target compound offers fewer hydrogen-bonding sites but improved lipophilicity.
  • Positional Isomerism : describes a tert-butyl 3-substituted piperidine, where substituents at the 3-position may lead to steric hindrance differences compared to the 4-position in the target compound, affecting target binding.

Tert-Butyl Carboxylate Derivatives

  • Aliphatic vs. Aromatic Substituents: Compounds like tert-butyl 4-(hex-5-enoyl)piperidine-1-carboxylate () have flexible aliphatic chains, favoring membrane permeability but lacking aromatic interactions. The target compound’s rigid thienotriazinone group may enhance target specificity.
  • Synthetic Intermediates : The tert-butyl group is frequently used as a protecting group in multi-step syntheses (e.g., ). Its presence in the target compound suggests compatibility with standard deprotection strategies.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows established routes for tert-butyl piperidine carboxylates, such as nucleophilic substitution or coupling reactions (e.g., ). Yields for similar compounds range from 79% to 96%.
  • Stability : The tert-butyl group mitigates degradation, as seen in analogs like 9q (), which is isolated as a hydrochloride salt for improved stability.

Biological Activity

Tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring and a thieno-triazine moiety. The presence of these functional groups is significant for its biological activity.

Molecular Formula : C13_{13}H16_{16}N4_{4}O2_{2}S
Molecular Weight : 284.36 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The thiazole and triazine rings are known for their antimicrobial properties. Studies have indicated that derivatives can inhibit bacterial growth by disrupting cellular processes.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
GPR119 AgonistShows potential in activating GPR119 receptor, relevant for diabetes therapy

Case Studies

  • Anticancer Mechanism : A study demonstrated that similar compounds could induce apoptosis in breast cancer cells via the mitochondrial pathway. The mechanism involved increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
  • GPR119 Activation : Research involving GPR119 agonists has shown that compounds can enhance insulin secretion and improve glucose tolerance in diabetic models. The activation of this receptor is crucial for developing treatments for type 2 diabetes mellitus.

Research Findings

Recent investigations into the compound's biological properties highlight its multifaceted activity:

  • In vitro Studies : In vitro assays have shown that this compound can significantly reduce the viability of specific cancer cell lines while exhibiting minimal toxicity to normal cells.
  • In vivo Efficacy : Animal models treated with this compound exhibited reduced tumor sizes and improved metabolic profiles indicative of enhanced insulin sensitivity.

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